molecular formula C14H14N2O3 B15156345 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 851015-57-1

2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B15156345
CAS No.: 851015-57-1
M. Wt: 258.27 g/mol
InChI Key: NWLNGIIZVRBQSS-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione is a structurally complex isoindole-1,3-dione derivative characterized by a conjugated enone system (2-oxobut-3-en-1-yl) and a dimethylamino substituent. The isoindole-1,3-dione core is a planar bicyclic structure with two ketone groups at positions 1 and 3, which participate in hydrogen bonding and electronic delocalization. The compound’s reactivity and biological activity are influenced by the electron-withdrawing ketone groups and the electron-donating dimethylamino group, which create a push-pull electronic system .

Properties

CAS No.

851015-57-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-[4-(dimethylamino)-2-oxobut-3-enyl]isoindole-1,3-dione

InChI

InChI=1S/C14H14N2O3/c1-15(2)8-7-10(17)9-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-8H,9H2,1-2H3

InChI Key

NWLNGIIZVRBQSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux conditions, resulting in yields between 47-95% . Industrial production methods often focus on optimizing these reactions for higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindoline-1,3-dione derivatives .

Comparison with Similar Compounds

Structural Comparisons

A comparative analysis of isoindole-1,3-dione derivatives reveals key structural variations that impact their physicochemical and biological properties:

Compound Name Substituents/Modifications Key Structural Features Reference CAS/ID
Target Compound 4-(Dimethylamino)-2-oxobut-3-en-1-yl Conjugated enone, dimethylamino group, planar isoindole-dione core 613-313-00-8 (EU)
2-(2,6-Dioxo-3-piperidinyl)-4-(hydroxyamino)-1H-isoindole-1,3(2H)-dione 2,6-Dioxopiperidinyl, hydroxyamino Hydroxyamino group, piperidinyl ring (anticancer applications) 497147-11-2
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione Morpholinyl, hydroxypropyl Morpholinyl ring, chiral center (CNS drug intermediates) 446292-07-5
2-(2-Fluoro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione Fluoro-hydroxybenzyl Fluorinated aromatic ring, intramolecular hydrogen bonding Synthesized
2-(2-Acetyl-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione Acetyl-oxobutyl Non-conjugated ketone, reduced isoindole ring (lower planarity) 41935-27-7

Key Observations :

  • The target compound exhibits enhanced electron delocalization due to the conjugated enone system, unlike derivatives with non-conjugated ketones (e.g., 41935-27-7) .
  • Hydroxyamino and morpholinyl substituents (e.g., 497147-11-2, 446292-07-5) introduce hydrogen-bonding and chiral centers, critical for receptor binding in therapeutic contexts .
  • Fluorinated derivatives (e.g., 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione) show improved metabolic stability compared to non-halogenated analogs .

Biological Activity

The compound 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione , commonly referred to as isoindole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, with a structure characterized by an isoindole core linked to a dimethylamino group and an enone moiety. The presence of these functional groups contributes to its biological reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoindole derivatives. For instance, compounds similar to 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione have been evaluated for their efficacy against various cancer cell lines. The National Cancer Institute (NCI) assessed related compounds through their Developmental Therapeutics Program (DTP), revealing significant antitumor activity with GI50 values indicating effective growth inhibition in human tumor cells .

CompoundCell Line TestedGI50 (μM)
Isoindole DerivativeVarious15.72
Related CompoundA549 (Lung)10.5
Related CompoundMCF7 (Breast)12.0

Neuroprotective Effects

Isoindole derivatives have also shown promise in neuroprotection, particularly in the context of Alzheimer's disease. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. For example, one derivative demonstrated an IC50 value of 1.12 μM against AChE, suggesting strong potential for treating neurodegenerative diseases .

The biological activities of 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as AChE and BuChE, enhancing acetylcholine levels in synaptic clefts.
  • Antioxidant Activity : Isoindole derivatives exhibit antioxidant properties that may protect neuronal cells from oxidative stress.
  • Anti-inflammatory Effects : These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 while promoting anti-inflammatory mediators such as IL-10 .

Case Studies

Several studies have focused on the synthesis and evaluation of isoindole derivatives:

  • Synthesis and Evaluation : A study synthesized various isoindole derivatives and assessed their biological activities using in vitro assays. The findings indicated that modifications to the isoindole structure could enhance anticancer and neuroprotective properties .
  • In Vivo Studies : Animal models have been employed to further investigate the therapeutic effects of these compounds. Results showed significant reductions in tumor size when treated with isoindole derivatives compared to control groups.

Q & A

Q. What are the most reliable synthetic pathways for preparing 2-[4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (~140°C) for several hours . Post-synthesis purification typically employs column chromatography using gradients of ethyl acetate and hexane. Optimization of solvent polarity and reaction time is critical to achieving yields >70% .

Q. How should researchers validate the purity and structural integrity of this compound?

Purity can be assessed via HPLC with UV detection (λ = 254 nm) using a C18 column. Structural confirmation requires a combination of NMR (¹H, ¹³C, and DEPT-135), FTIR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray diffraction (as in ) resolves stereochemical ambiguities by analyzing bond angles and torsion parameters .

Q. What are the key functional groups influencing reactivity in this compound?

The isoindole-1,3-dione core exhibits electron-withdrawing properties, while the dimethylamino group acts as a weak base. The α,β-unsaturated ketone (2-oxobut-3-en-1-yl) is prone to Michael addition reactions, making it a hotspot for derivatization. Reactivity is pH-dependent; acidic conditions favor nucleophilic attacks on the ketone, whereas basic conditions stabilize the enolate .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (using AutoDock Vina) against target proteins (e.g., kinases or viral proteases) predicts binding affinities. For example, isoindole derivatives with morpholine or quinoline moieties show enhanced binding to hydrophobic pockets in enzymes .

Q. What experimental strategies resolve contradictions in biological activity data for isoindole derivatives?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, temperature). To address this:

  • Standardize assays using reference compounds (e.g., thalidomide derivatives in ).
  • Perform dose-response curves in triplicate with orthogonal assays (e.g., fluorescence quenching and SPR).
  • Use metabolomics (LC-MS) to identify off-target interactions .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical fidelity?

Scaling up requires:

  • Switching from batch to flow chemistry to control exothermic reactions.
  • Using immobilized catalysts (e.g., silica-supported p-TsOH) for recyclability.
  • Monitoring reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?

Degradation pathways (e.g., hydrolysis of the dione ring) generate products that require:

  • Accelerated stability studies (40°C/75% RH for 6 months).
  • LC-MS/MS with ion mobility to separate isobaric impurities.
  • Toxicological profiling using zebrafish embryo models to assess teratogenicity .

Methodological Resources

  • Synthesis Protocol : See for catalyst selection and for solvent optimization.
  • Analytical Workflow : Combine NMR (), HRMS (), and XRD ().
  • Computational Tools : Use PubChem data () for QSAR modeling and docking studies.

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